Thiazolo[5,4-d]pyrimidin-7-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3OS/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCSENBGKDLDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553686 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-50-1 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,7H-[1,3]thiazolo[5,4-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Thiazolo 5,4 D Pyrimidin 7 Ol: Research Context and Significance
Evolution and Current Status of the Thiazolo[5,4-d]pyrimidine (B3050601) Scaffold in Medicinal Chemistry
The thiazolo[5,4-d]pyrimidine framework, a fused heterocyclic system comprising a thiazole (B1198619) ring joined to a pyrimidine (B1678525) ring, has become a cornerstone in the development of novel therapeutic agents. ontosight.ainih.gov Its rise to prominence is rooted in its structural similarity to naturally occurring purines and its proven success as a versatile scaffold for creating a wide array of pharmacologically active compounds.
Structural Analogy to Purine (B94841) Nucleobases and Bioisosteric Relationships
The significance of the thiazolo[5,4-d]pyrimidine scaffold is fundamentally linked to its identity as a bioisostere of purine. researchgate.net Purines, such as adenine (B156593) and guanine (B1146940), are essential building blocks of DNA and RNA and are integral to numerous biological processes. thieme-connect.de Bioisosterism refers to the principle where one atom or group of atoms in a biologically active molecule can be replaced by another with similar physical or chemical properties, often resulting in a compound that retains or even enhances the desired biological activity.
In the case of thiazolo[5,4-d]pyrimidines, the replacement of a nitrogen atom in the purine ring with a sulfur atom creates a "thia-analog" that can mimic the natural purines and interact with their biological targets, such as enzymes and receptors. researchgate.netnih.gov This structural analogy allows medicinal chemists to design molecules that can potentially compete with or modulate the function of endogenous purine-related biomolecules. nih.govresearchgate.net This bioisosteric relationship is a key strategy used in drug design to improve potency, selectivity, or pharmacokinetic properties. acs.org
Importance as a Privileged Structure in Drug Discovery and Development
A "privileged structure" is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a highly valuable starting point for drug discovery. The thiazolo[5,4-d]pyrimidine scaffold has earned this designation due to the diverse range of biological activities exhibited by its derivatives. researchgate.netresearchgate.netresearchgate.net
The versatility of this scaffold allows for chemical modifications at various positions on the rings, enabling the creation of large libraries of compounds. nih.gov These modifications can fine-tune the molecule's properties to achieve high affinity and selectivity for specific biological targets. rsc.org Researchers have successfully developed thiazolo[5,4-d]pyrimidine derivatives that act as kinase inhibitors, receptor antagonists, and immunosuppressive agents, demonstrating the broad utility of this core structure. acs.orgnih.gov The ability of this single framework to serve as a template for such a wide range of therapeutic agents underscores its importance in the ongoing search for new medicines. nih.govrsc.org
Overview of Diverse Pharmacological Relevance of Thiazolo[5,4-d]pyrimidine Derivatives
The thiazolo[5,4-d]pyrimidine scaffold is the foundation for a multitude of derivatives with a broad spectrum of documented pharmacological activities. These compounds have been investigated for their potential in treating a wide array of diseases, highlighting the therapeutic promise of this chemical class. ontosight.airesearchgate.net The core structure's amenability to chemical modification has allowed for the development of compounds with activities spanning from anticancer and anti-inflammatory to antiviral and immunosuppressive effects. nih.govresearchgate.net
Key areas of pharmacological relevance for thiazolo[5,4-d]pyrimidine derivatives include:
Anticancer Activity: Many derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. rsc.orgnih.gov Some compounds have shown potent inhibition of cancer cell growth and have been found to induce apoptosis (programmed cell death). nih.govresearchgate.net For instance, certain derivatives have demonstrated significant activity against gastric cancer cells while showing lower toxicity to normal cells. nih.govrsc.org
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. Thiazolo[5,4-d]pyrimidine derivatives have been designed as inhibitors of key regulators of angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov One derivative, compound 3l , showed potent inhibition of VEGFR-2. nih.gov
Adenosine (B11128) Receptor Antagonism: As bioisosteres of purines, these compounds are well-suited to interact with adenosine receptors. Researchers have developed derivatives with high affinity for A1 and A2A adenosine receptors, which are implicated in conditions like depression. nih.gov Other derivatives have been explored as antagonists for the A3 adenosine receptor. nih.gov
Immunosuppressive Agents: Certain thiazolo[5,4-d]pyrimidines have been identified as a novel class of immunosuppressive agents. acs.org These compounds show potent activity in assays that model the rejection of transplanted organs, suggesting their potential use in preventing graft rejection. acs.org
Antiviral and Antimicrobial Properties: The scaffold has been explored for its potential against various pathogens. ontosight.airesearchgate.net Some derivatives have shown broad-spectrum antiviral activity, while others have been investigated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net
The table below summarizes selected research findings on various thiazolo[5,4-d]pyrimidine derivatives, illustrating the breadth of their biological activities.
| Derivative Class/Compound | Pharmacological Target/Activity | Key Findings |
| Antiproliferative Agents | Human Gastric Cancer Cells (MGC-803, HGC-27) | Compound 7i exhibited potent inhibition with IC50 values of 4.64 and 5.07 μM, respectively, and showed selectivity over normal cells. nih.govrsc.org |
| Antiproliferative Agents | Human Gastric Cancer Cell Line (HGC-27) | Compound 22 showed good antiproliferative activity (IC50 of 1.22 μM) and induced apoptosis. nih.gov |
| Angiogenesis Inhibitors | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Compound 3l demonstrated 98.5% inhibition of VEGFR-2 at a concentration of 50 μm. nih.gov |
| Adenosine Receptor Ligands | Human A1 and A2A Adenosine Receptors | Derivative 18 showed high binding affinity (hA1 Ki = 1.9 nM; hA2A Ki = 0.06 nM) and demonstrated antidepressant-like activity in animal models. nih.gov |
| Immunosuppressive Agents | Mixed Lymphocyte Reaction (MLR) Assay | Potent congeners displayed IC50 values of less than 50 nM, equipotent to the clinically used drug cyclosporin (B1163) A. acs.org |
| Antimicrobial Agents | Bacillus subtilis, Pseudomonas aeruginosa | A series of related thiazolopyrimidine derivatives showed potent activity against these bacterial strains. |
This diverse pharmacological profile firmly establishes the thiazolo[5,4-d]pyrimidine scaffold as a privileged and highly significant structure in modern medicinal chemistry. researchgate.net
Synthetic Methodologies for Thiazolo 5,4 D Pyrimidin 7 Ol and Its Analogues
Strategies for the Construction of the Thiazolo[5,4-d]pyrimidine (B3050601) Core
The formation of the fused thiazole (B1198619) and pyrimidine (B1678525) ring system can be achieved through various synthetic strategies, including multi-component reactions, classical cyclocondensation reactions, and efficient one-pot protocols.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex heterocyclic systems. While widely reported for isomeric scaffolds like thiazolo[3,2-a]pyrimidines, their application for the direct synthesis of the thiazolo[5,4-d]pyrimidine core is also documented. biointerfaceresearch.comnih.govrsc.org
An alternative route involves the use of MCRs to synthesize dihydropyrimidine (B8664642) (DHPM) precursors, which can then be further elaborated to the target scaffold. For instance, the well-known Biginelli reaction, a three-component condensation of a β-ketoester, an aldehyde, and thiourea (B124793), is a common method for producing tetrahydropyrimidine-2-thiones. researchgate.netasianpubs.org These intermediates can then serve as foundational blocks for subsequent ring-closure reactions to form the fused thiazole ring. A notable domino protocol involves a four-component cascade transformation using an ionic liquid, which, although leading to a different isomer, highlights the power of MCRs in rapidly building molecular complexity around a pyrimidine core. nih.gov
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of the thiazolo[5,4-d]pyrimidine system. These methods typically involve the construction of one ring onto a pre-existing second ring.
One major strategy begins with a substituted pyrimidine precursor. For example, the synthesis can involve reacting a suitable pyrimidine derivative with reagents that provide the necessary atoms for the thiazole ring. researchgate.net A common method is the reaction of 5-aminopyrimidine (B1217817) derivatives with reagents like methyl thioglycolate to form the thiazole ring. In a specific instance, fused thiazolo[5,4-d]pyrimidine compounds were synthesized by reacting a pyrimidine thiazole derivative with chloroacetic acid, an appropriate aldehyde, acetic anhydride, and anhydrous sodium acetate (B1210297) in refluxing acetic acid, with yields ranging from 66-93%. researchgate.netasianpubs.org
An alternative and widely used approach starts with a substituted thiazole and subsequently constructs the pyrimidine ring. A key intermediate, 2-aminothiole, can be reacted with arylacetyl chlorides at high temperatures to yield thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov The choice of arylacetyl chloride in this step allows for the direct introduction of substituents at the 2-position of the final heterocyclic system. nih.gov Similarly, the thiazole ring can be formed on a pyrimidine by condensation with an acyl chloride or an aldehyde. acs.org Thiazole-5-carboxamides have also been identified as key intermediates for the synthesis of thiazolo[5,4-d]pyrimidine derivatives. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Thiazolo[5,4-d]pyrimidine Core Synthesis
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminothiole | Arylacetylchloride | High Temperature | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative | nih.gov |
| Pyrimidine thiazole derivative | Chloroacetic acid, Aldehyde | Acetic anhydride, Acetic acid, Sodium acetate, Reflux | Fused thiazolo[5,4-d]pyrimidine | researchgate.netasianpubs.org |
| 5-Aminopyrimidine derivative | Methyl thioglycolate | Reflux in ethanol | 2-Methyl-thiazolo[5,4-d]pyrimidine |
One-pot Synthetic Protocols
A direct one-step synthesis of Thiazolo[5,4-d]pyrimidine-2-thiol has been reported, starting from 6-chloro-5-nitropyrimidine, which is treated with sodium polysulfide and carbon disulfide. sioc-journal.cn This method efficiently constructs the fused ring system in a single transformation. Many one-pot syntheses are also multi-component in nature. The three-component reaction of a substituted aldehyde, a 1,3-dicarbonyl compound, and thiourea to generate dihydropyrimidines is a well-established one-pot process that creates key precursors for thiazolopyrimidine synthesis. biointerfaceresearch.com Another one-pot method has been developed for the synthesis of 7-thioxo researchgate.netacs.orgthiazolo[3,2-c]pyrimidine derivatives via the cyclocondensation of (1,3-thiazolidin-2-ylidene)ketones with aroyl isothiocyanates, showcasing the utility of this approach for related isomeric systems. tandfonline.com
Chemical Derivatization and Functionalization of the Thiazolo[5,4-d]pyrimidine System
Following the construction of the core thiazolo[5,4-d]pyrimidine ring system, further chemical derivatization is often necessary to modulate the compound's properties. The most common sites for functionalization are the 7-position and the 2-position, which directly influence the molecule's interactions with biological targets. nih.gov
Regioselective Modifications at the 7-Position
The 7-position of the thiazolo[5,4-d]pyrimidine core, corresponding to the hydroxyl group in the parent compound Thiazolo[5,4-d]pyrimidin-7-ol, is a critical site for introducing diversity. The hydroxyl group exists in tautomeric equilibrium with its keto form, thiazolo[5,4-d]pyrimidin-7(6H)-one.
A robust and frequently employed strategy for functionalization begins with the conversion of the 7-hydroxy/keto group into a more reactive leaving group. The synthesis of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives can be followed by a chlorination step using phosphorus oxychloride (POCl₃), often under microwave irradiation, to yield the corresponding 5,7-dichloro derivative. nih.gov This dichloro intermediate is a versatile precursor for subsequent nucleophilic aromatic substitution reactions.
The chlorine atom at the 7-position is particularly susceptible to displacement by nucleophiles. For instance, reaction with aqueous ammonia (B1221849) can selectively furnish the 7-amino-5-chloro substituted intermediate. nih.gov A wide array of amines can be used to introduce various substituents at this position, which has proven crucial for tuning the biological activity of these compounds. mdpi.comnih.gov For example, reacting 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine with different amines, often under microwave irradiation, allows for the synthesis of a library of N7-substituted analogues. mdpi.com This regioselective modification is fundamental in the development of potent and selective antagonists for various receptors. nih.govnih.gov
Table 2: Functionalization at the 7-Position via Nucleophilic Substitution
| Starting Material | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 5,7-Dichloro-thiazolo[5,4-d]pyrimidine | Aqueous Ammonia (33%) | - | 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine | nih.gov |
| 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine | Various Amines (e.g., piperazines, piperidines) | Microwave Irradiation | N5,N7-disubstituted-thiazolo[5,4-d]pyrimidine-5,7-diamines | mdpi.com |
| 2-(4-Chlorophenyl)-5-methyl-7-chloro-thiazolo[5,4-d]pyrimidine | 5-Amino-2-(3,4-dimethylphenyl)ureidopyridine | - | 1-(5-{[2-(4-chlorophenyl)-5-methyl researchgate.netacs.orgthiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea | nih.gov |
Substituent Variations at the 2-Position
The substituent at the 2-position of the thiazolo[5,4-d]pyrimidine ring also plays a significant role in modulating biological activity. nih.govnih.gov Variations at this position can be introduced either during the initial construction of the heterocyclic core or by post-synthetic modification.
One common strategy involves incorporating the desired substituent from the outset of the synthesis. As described in the cyclocondensation approach, reacting a 2-aminothiole with different arylacetyl chlorides allows for the direct installation of various 2-arylmethyl groups onto the scaffold. nih.gov This method provides a straightforward entry to a range of 2-substituted analogues. Similarly, the construction of the thiazole ring onto a pyrimidine can be achieved using different aldehydes or acyl chlorides, thereby introducing diversity at the 2-position. acs.org
Alternatively, a functional group can be installed at the 2-position, which is then elaborated in subsequent steps. For example, the one-pot synthesis of thiazolo[5,4-d]pyrimidine-2-thiol provides a key intermediate where the thiol group at the 2-position can be used as a handle for further derivatization through reactions like alkylation or oxidation. sioc-journal.cn Research has shown that the nature of the substituent at this position, such as a furan-2-yl, phenyl, or substituted benzyl (B1604629) group, can significantly tune the binding affinity of the compounds for their biological targets. nih.gov
Substitutions and Structural Elaboration at the 5-Position
The strategic introduction of substituents at the 5-position of the thiazolo[5,4-d]pyrimidine core is a key approach to modulate the biological activity of these compounds. A common synthetic route to achieve this involves the initial construction of a 5,7-disubstituted thiazolo[5,4-d]pyrimidine framework, followed by selective manipulation of the 5-position.
A prevalent method commences with the synthesis of 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diols. These dihydroxy derivatives can be subsequently converted to the more reactive 5,7-dichloro intermediates. The chlorine atom at the 5-position is then amenable to nucleophilic substitution, allowing for the introduction of a wide array of functionalities.
One powerful method for forging new carbon-carbon bonds at the 5-position is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction enables the introduction of various aryl and heteroaryl groups. For instance, 7-amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidines can be reacted with a range of boronic acids to furnish 5-aryl or 5-heteroaryl derivatives. nih.gov This approach has been successfully employed to synthesize a library of compounds with diverse substituents at this position, demonstrating the versatility of the Suzuki coupling in the structural elaboration of the thiazolo[5,4-d]pyrimidine scaffold. nih.gov
| Starting Material | Reagent | Reaction Condition | Product | Reference |
| 7-amino-5-chloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine | Arylboronic acid | Pd catalyst, base, solvent | 7-amino-2-arylmethyl-5-aryl-thiazolo[5,4-d]pyrimidine | nih.gov |
| 7-amino-5-chloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine | Heteroarylboronic acid | Pd catalyst, base, solvent | 7-amino-2-arylmethyl-5-heteroaryl-thiazolo[5,4-d]pyrimidine | nih.gov |
Incorporation of Diverse Heterocyclic and Aromatic Moieties
The introduction of various heterocyclic and aromatic rings onto the thiazolo[5,4-d]pyrimidine nucleus is a critical strategy for exploring the structure-activity relationships (SAR) of these compounds. These appended moieties can engage in various interactions with biological targets, influencing potency and selectivity.
The Suzuki coupling reaction, as mentioned previously, is a cornerstone for incorporating a wide range of aromatic and heteroaromatic systems at the 5-position. nih.gov Researchers have successfully introduced phenyl, substituted phenyl, and various heterocyclic rings like furan (B31954) at this position to investigate their impact on biological activity. nih.gov
Furthermore, the synthesis of fused heterocyclic systems, where the thiazolo[5,4-d]pyrimidine core is annulated with other rings, has been explored. For example, the reaction of 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine with various amines, followed by treatment with hydrazine (B178648) hydrate (B1144303) and triethyl orthoesters, leads to the formation of thiazolo[5,4-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrimidines, representing a novel heterocyclic system. researchgate.net
| Parent Scaffold | Incorporated Moiety | Synthetic Approach | Resulting Compound Class | Reference |
| Thiazolo[5,4-d]pyrimidine | Phenyl | Suzuki Coupling | 5-Phenyl-thiazolo[5,4-d]pyrimidine derivatives | nih.gov |
| Thiazolo[5,4-d]pyrimidine | Furan | Suzuki Coupling | 5-(Furan-2-yl)-thiazolo[5,4-d]pyrimidine derivatives | nih.gov |
| Thiazolo[5,4-d]pyrimidine | Triazole | Cyclization | Thiazolo[5,4-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrimidines | researchgate.net |
Modern Synthetic Techniques and Methodological Innovations
The development of efficient and environmentally benign synthetic methodologies is a continuous pursuit in organic chemistry. For the synthesis of thiazolo[5,4-d]pyrimidines, modern techniques such as microwave-assisted synthesis and catalytic reactions are being increasingly adopted.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of thiazolo[5,4-d]pyrimidine synthesis, microwave irradiation has been effectively utilized in several key steps.
For instance, the chlorination of 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diols using phosphoryl chloride (POCl₃) can be significantly expedited under microwave conditions. nih.gov Similarly, the Suzuki coupling reaction for the introduction of substituents at the 5-position can be performed efficiently under microwave heating, reducing the reaction time from hours to minutes. nih.gov
The synthesis of related thiazolo[3,2-a]pyrimidine derivatives has also benefited from microwave assistance. One-pot, three-component condensation reactions of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation have been shown to provide the desired products in significantly higher yields and shorter reaction times compared to conventional refluxing.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
| Chlorination | Reflux | 160 °C, 30 min | Reduced reaction time | nih.gov |
| Suzuki Coupling | Reflux, 4 h | 160 °C, 30 min | Reduced reaction time | nih.gov |
| Three-component condensation | Reflux, 48 h (30% yield) | Microwave heating | Faster reaction, higher yield |
Catalytic Reaction Conditions (e.g., Organocatalysis)
While the application of organocatalysis specifically for the synthesis of this compound is not extensively documented, its use in the synthesis of related nitrogen-containing heterocyclic systems highlights its potential as a valuable methodological innovation. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers an attractive alternative to metal-based catalysis, often with advantages in terms of cost, toxicity, and air/moisture stability.
For example, the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been effectively employed in the synthesis of thiazolo[3,2-a]quinazoline derivatives. nih.gov This reaction proceeds through a DABCO-catalyzed Michael-type addition. nih.gov Given the structural similarities between quinazolines and pyrimidines, it is conceivable that similar organocatalytic strategies could be adapted for the synthesis of the thiazolo[5,4-d]pyrimidine core or its precursors. The development of such methods would represent a significant advancement, offering a milder and more environmentally friendly approach to this important class of compounds.
Advanced Spectroscopic and Structural Characterization in Thiazolo 5,4 D Pyrimidin 7 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms present in a molecule. In the case of Thiazolo[5,4-d]pyrimidin-7-ol, the chemical shifts (δ) of the protons and carbons are influenced by the electron-withdrawing and electron-donating effects of the fused heterocyclic system, as well as the nature of the substituents.
While specific experimental data for the parent this compound is not extensively reported in the literature, analysis of closely related derivatives allows for the prediction of characteristic chemical shifts. For instance, in various substituted thiazolo[5,4-d]pyrimidines, the protons on the pyrimidine (B1678525) and thiazole (B1198619) rings typically resonate in the aromatic region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. The position of the hydroxyl proton can vary and is often observed as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the heterocyclic rings are expected to appear in the downfield region, typically between δ 110 and 170 ppm, due to the influence of the electronegative nitrogen and sulfur atoms. The carbon bearing the hydroxyl group (C7) would be expected to have a chemical shift in the higher end of this range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and may vary from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.5 - 9.0 | - |
| H5 | 7.5 - 8.0 | - |
| 7-OH | Variable (broad) | - |
| C2 | 150 - 155 | - |
| C4 | 155 - 160 | - |
| C5 | 120 - 125 | - |
| C6 | 160 - 165 | - |
| C7 | 165 - 170 | - |
| C7a | 150 - 155 | - |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H2 and C2, and H5 and C5, thus confirming their direct attachment.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for establishing the connectivity between different rings and between substituents and the core structure. For example, correlations would be expected between H2 and carbons C4 and C7a, and between H5 and carbons C4, C6, and C7a. These correlations are instrumental in piecing together the entire molecular puzzle.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would be expected to display several characteristic absorption bands:
O-H Stretch: A broad and often strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
N-H Stretch: If the compound exists in its tautomeric amide form in the solid state, an N-H stretching vibration would be observed in a similar region to the O-H stretch.
C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations for the thiazole and pyrimidine rings would typically appear in the 1400-1650 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the hydroxyl group would be expected in the 1000-1300 cm⁻¹ range.
C-S Stretch: The thiazole ring C-S stretching vibration is generally weaker and can be found in the 600-800 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C=N/C=C (aromatic rings) | 1400-1650 |
| C-O (hydroxyl) | 1000-1300 |
| C-S (thiazole ring) | 600-800 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its molecular formula (C₅H₃N₃OS). The calculated exact mass of this compound is approximately 153.0051.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. For the parent thiazolo[5,4-d]pyrimidine (B3050601), the molecular ion peak is observed at m/z 137. nih.gov For the 7-ol derivative, the molecular ion peak would be expected at m/z 153. Common fragmentation pathways for such heterocyclic systems often involve the loss of small, stable molecules like HCN, CO, or the cleavage of the ring systems. Analysis of these fragment ions helps to confirm the proposed structure.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide invaluable information about the structure of a molecule in solution or as a bulk material, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To date, a single-crystal X-ray structure of the parent this compound has not been reported in the publicly available literature. However, the structures of numerous derivatives have been determined, providing insights into the geometry of the fused ring system. researchgate.net These studies confirm the planarity of the thiazolo[5,4-d]pyrimidine core. A crystal structure of this compound would be invaluable for understanding its solid-state packing, tautomeric preferences (i.e., the equilibrium between the -ol and the keto tautomer), and the nature of its intermolecular hydrogen bonding network, all of which are critical for its physical and biological properties.
Biological Activities and Pharmacological Investigations of Thiazolo 5,4 D Pyrimidin 7 Ol Derivatives
Antineoplastic and Antiproliferative Activities
Derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) core have demonstrated significant potential as anticancer agents. rsc.orgnih.gov Their mechanisms of action are multifaceted, involving the disruption of key processes in tumor growth and survival, such as angiogenesis, cell proliferation, and the evasion of programmed cell death.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.govresearchgate.net
Two series of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated as potential angiogenesis inhibitors. nih.gov In a key study, these compounds were tested for their ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis. Several derivatives showed potent inhibitory effects. Notably, compound 3l (1-(5-{[2-(4-chlorophenyl)-5-methyl rsc.orgnih.govthiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea) and compound 3m (1-(5-{[2-(4-chlorophenyl)-5-methyl rsc.orgnih.govthiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(4-methoxyphenyl)urea) were the most effective, with IC₅₀ values of 1.65 µM and 3.52 µM, respectively. nih.gov
Further investigation into the mechanism confirmed direct inhibition of the VEGFR-2 kinase. Compound 3l demonstrated a potent 98.5% inhibition of VEGFR-2 activity when tested at a concentration of 50 μM. nih.gov These findings underscore the potential of the thiazolo[5,4-d]pyrimidine scaffold for developing novel angiogenesis inhibitors targeting the VEGFR-2 signaling pathway. nih.gov
Table 1: VEGFR-2 and HUVEC Inhibition by Lead Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | HUVEC Proliferation IC₅₀ (µM) | VEGFR-2 Inhibition (%) @ 50 µM |
| 3l | 1.65 | 98.5 |
| 3m | 3.52 | Not Reported |
| Data sourced from PubMed. nih.gov |
A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxic effects against a panel of human cancer cell lines. Numerous studies have demonstrated the broad-spectrum antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives. nih.govnih.govresearchgate.net
One study reported a series of derivatives, with compound 7i being particularly effective against human gastric cancer cells MGC-803 and HGC-27, with IC₅₀ values of 4.64 µM and 5.07 µM, respectively. nih.gov This compound also showed a degree of selectivity, being approximately 12-fold more potent against MGC-803 cells than against normal human gastric epithelial cells (GES-1), suggesting a favorable therapeutic window. nih.gov Another compound from the same series, 7a , also showed potent inhibition against MGC-803 cells with an IC₅₀ of 5.13 µM. nih.gov
In a separate investigation, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against four human cancer cell lines. nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) rsc.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was identified as the most active compound. nih.gov Another study focused on thiazolo[3,2-a]pyrimidine derivatives found that compounds 2a , 3b , and 9c exhibited potent cytotoxic effects against six different cancer cell lines, with IC₅₀ values below 330 nM, while having a much lesser effect on normal fibroblast cells (WI38). researchgate.net
The cytotoxic potential of these compounds has also been observed against other cancer types, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 7i | MGC-803 | Human Gastric Cancer | 4.64 |
| 7i | HGC-27 | Human Gastric Cancer | 5.07 |
| 7a | MGC-803 | Human Gastric Cancer | 5.13 |
| 2-Methyl-7-phenyl rsc.orgnih.govthiazolo[4,5-d]pyridazine-4-thiol | MCF-7 | Breast Cancer | 5.36 (µg/mL) |
| 2-Methyl-7-phenyl rsc.orgnih.govthiazolo[4,5-d]pyridazine-4-thiol | HCT-116 | Colon Cancer | 3.21 (µg/mL) |
| 2-Methyl-7-phenyl rsc.orgnih.govthiazolo[4,5-d]pyridazine-4-thiol | A549 | Lung Cancer | 2.32 (µg/mL) |
| Data sourced from MedChemComm and Benchchem. nih.gov |
Inducing apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs. Thiazolo[5,4-d]pyrimidine derivatives have been shown to trigger this process in cancer cells through various signaling cascades. researchgate.net
Mechanistic studies on 2-Methyl-7-phenyl rsc.orgnih.govthiazolo[4,5-d]pyridazine-4-thiol revealed that its cytotoxic effect is linked to the induction of apoptosis via the mitochondrial (intrinsic) pathway. Treatment of MCF-7 breast cancer cells with this compound led to a significant increase in the Bax/Bcl-2 ratio. The Bax protein promotes apoptosis while Bcl-2 inhibits it, so an increased ratio signifies a shift towards cell death. This was accompanied by elevated levels of caspase-9, a key initiator caspase in the intrinsic pathway.
Further evidence for caspase activation was provided in a study of thiazolylpyrazolyl coumarin (B35378) derivatives, where the promising compound 9d was found to enhance apoptotic induction in MCF-7 cells by activating effector caspase-7 and initiator caspase-9. researchgate.net The activation of these caspases is a critical step in the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. Some thiazole (B1198619) derivatives have been shown to activate both intrinsic and extrinsic apoptotic pathways, demonstrated by increases in the activity of caspases 3/7, 8, 9, and 10. mdpi.com
The anticancer effects of thiazolo[5,4-d]pyrimidines are often rooted in their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR): The EGFR tyrosine kinase is a well-established target in oncology. nih.gov 2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized as novel EGFR tyrosine kinase inhibitors, showing potent and selective inhibitory activities and inhibiting the proliferation of EGFR-overexpressing tumor cells in vitro. nih.gov A separate study on the related thiazolo[5,4-b]pyridine (B1319707) scaffold also identified potent EGFR-TK inhibitors, with compound 10k showing an IC₅₀ of 0.010 µM against the HCC827 non-small cell lung cancer cell line. nih.gov
Adenosine (B11128) Kinase: The thiazolo[5,4-d]pyrimidine scaffold has been identified as a promising template for developing antagonists of adenosine receptors, which are involved in various physiological processes. unife.itnih.gov For instance, several 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have demonstrated nanomolar and subnanomolar binding affinities for the human A₁ and A₂A adenosine receptors. nih.gov
Other Kinases: While comprehensive screening against a wide panel of kinases is not always reported, the structural similarity of thiazolo[5,4-d]pyrimidines to other kinase-inhibiting scaffolds suggests broader activity. For example, the related oxazolo[5,4-d]pyrimidine (B1261902) core has yielded derivatives that inhibit FGFR1. mdpi.com The modulation of the Bcl-2 family of proteins, which are crucial in apoptosis regulation, has also been noted, specifically through an increase in the Bax/Bcl-2 ratio, which points towards an indirect inhibition or downregulation of Bcl-2's anti-apoptotic function.
Anti-inflammatory and Analgesic Efficacy
Beyond oncology, the thiazolo[5,4-d]pyrimidine nucleus is a privileged scaffold for designing agents with anti-inflammatory properties. researchgate.netnih.gov This activity is often mediated by the inhibition of key enzymes in the inflammatory cascade.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
A study of novel thiazolo[4,5-d]pyrimidine (B1250722) candidates revealed moderate to highly potent and selective inhibitory action against the COX-2 enzyme. nih.gov The derivatives 9e (IC₅₀ = 0.92 µM), 9g (IC₅₀ = 0.87 µM), and 9k (IC₅₀ = 1.02 µM) recorded higher COX-2 inhibitory effects than the selective COX-2 inhibitor drug celecoxib (B62257) (IC₅₀ = 1.11 µM). nih.gov Another investigation into 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives also found compounds with potent COX-2 inhibition, with compounds 7 and 9 showing IC₅₀ values of 0.36 µmol and 0.29 µmol, respectively, compared to indomethacin (B1671933) (IC₅₀ = 2.60 µmol). rsc.org These compounds showed weak inhibition of the COX-1 enzyme, indicating a strong preference for COX-2. rsc.org
Table 3: Cyclooxygenase (COX-2) Inhibition by Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | COX-2 IC₅₀ (µM) | Reference Drug | Reference Drug COX-2 IC₅₀ (µM) |
| 9g | 0.87 | Celecoxib | 1.11 |
| 9e | 0.92 | Celecoxib | 1.11 |
| 9k | 1.02 | Celecoxib | 1.11 |
| Compound 9 | 0.29 | Indomethacin | 2.60 |
| Compound 7 | 0.36 | Indomethacin | 2.60 |
| Data sourced from PubMed and RSC Publishing. nih.govrsc.org |
In Vivo Anti-inflammatory Model Evaluations
Thiazolo[5,4-d]pyrimidine derivatives have demonstrated notable anti-inflammatory properties in various in vivo models. For instance, certain thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives have been evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant effects compared to standard drugs like phenylbutazone (B1037) and acetylsalicylic acid. nih.govthieme-connect.com In the carrageenan-induced paw edema model in rats, a common test for acute inflammation, several thiazolo[4,5-d]pyrimidine derivatives exhibited substantial anti-inflammatory responses. nih.govthieme-connect.comnih.govbiointerfaceresearch.compensoft.netnih.gov
Specifically, compounds designated as 3b and 3h from one study were identified as the most potent in the paw edema inhibition test. nih.govthieme-connect.com Their anti-inflammatory effects were found to be 29% and 35% greater than that of phenylbutazone at the same dose. thieme-connect.com Another study highlighted that some synthesized thiazolo[4,5-b]pyridine-2-one derivatives approached or even surpassed the anti-inflammatory activity of Ibuprofen. biointerfaceresearch.com For example, compounds 7 , 8 , and 9 from this series showed inflammatory reaction inhibition of 47.2%, 53.4%, and 45.6%, respectively, exceeding that of Ibuprofen. biointerfaceresearch.com
Furthermore, a series of 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives also displayed anti-inflammatory effects comparable to indomethacin in both carrageenan-induced paw edema and cotton pellet-induced granuloma assays in rats. nih.gov The effective doses (ED50) for compounds 7 , 8 , and 9 were determined to be 11.60, 8.23, and 9.47 µM, respectively, which are comparable to indomethacin's ED50 of 9.17 µM. nih.gov These findings underscore the potential of the thiazolo[5,4-d]pyrimidine scaffold in developing new anti-inflammatory agents. nih.govrsc.org
Assessment of Antinociceptive Activity in Preclinical Pain Models
The antinociceptive, or pain-relieving, potential of thiazolo[5,4-d]pyrimidine derivatives has been investigated in several preclinical pain models. nih.govunife.it A study focusing on 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives identified two compounds, 13 and 14 , with significant antinociceptive effects in acute pain models. nih.govunife.it The activity of these compounds was reported to be equal to or greater than that of morphine, a potent opioid analgesic. nih.govunife.it
In the acetic acid-induced writhing test, a model for visceral pain, a thiazolo[4,5-d]pyrimidine derivative, compound 2a , was found to be the most active, followed by compound 3l . nih.govthieme-connect.com The potency of these compounds was comparable to that of acetylsalicylic acid. thieme-connect.com The diverse biological activities of the thiazolo[5,4-d]pyrimidine scaffold, including its antinociceptive properties, make it a promising area for the development of novel pain management therapies. nih.govsci-hub.se
Antimicrobial and Anti-infective Properties
Antibacterial Activity Spectrum and Potency
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been a subject of interest for their potential antimicrobial activities. nih.govsci-hub.se Several studies have synthesized and evaluated new derivatives for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com
In one study, a series of 2,3-dihydro-3-phenyl-5-mercapto-6-alkyl/phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one derivatives and their S-substituted counterparts were synthesized and tested. nih.gov Among these, 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one (3k) showed notable activity, particularly against Gram-positive bacteria. nih.gov Another study reported the synthesis of novel thiazolopyrimidine derivatives, with compounds 4d , 4h , and 4l exhibiting potent antibacterial activity when compared to the standard drug ampicillin. researchgate.net
Furthermore, research into 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives also revealed promising antibacterial and antitubercular activities for some of the synthesized compounds. mdpi.com These findings suggest that the thiazolo[5,4-d]pyrimidine core is a valuable template for the development of new antibacterial agents. nih.govresearchgate.net
Antifungal Investigations
The antifungal potential of thiazolo[5,4-d]pyrimidine derivatives has been explored in several studies, demonstrating a broad spectrum of activity against various fungal strains. nih.govnih.gov For instance, certain novel thiazolo[4,5-d]pyrimidines have shown promising antifungal activity in vitro. nih.gov
One study highlighted that 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one (3k) was the most active compound in its series, showing remarkable activity against yeast-like fungi. nih.gov In another investigation, novel spiro[indoline-3,2′-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives were synthesized and evaluated. ibmc.msk.ru Compounds 9a-9d from this series displayed stronger antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans compared to the reference drug ketoconazole. ibmc.msk.ru
Furthermore, research into hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole identified compounds 4f and 4q as having significant antifungal activities against a range of plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum. researchgate.net Compound 4f was even found to be more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. researchgate.net These results indicate the potential of thiazolo[5,4-d]pyrimidine derivatives as a source of new antifungal agents.
Antiviral Applications (e.g., Human Cytomegalovirus Inhibition)
The thiazolo[5,4-d]pyrimidine scaffold has been recognized for its potential in developing antiviral agents, particularly against human cytomegalovirus (HCMV). nih.govsci-hub.se Several studies have focused on synthesizing and evaluating derivatives for their anti-HCMV activity. nih.govnih.gov
A series of alkenyl guanine (B1146940) analogs with a thiazolo[4,5-d]pyrimidine ring system were prepared and tested for their antiviral efficacy. nih.gov Two compounds, T70072 and T01132 , were found to be more active and less toxic than other derivatives. nih.gov Specifically, T01132, which has a 2-pentenyl moiety, showed a 50% inhibitory concentration (IC50) against HCMV of approximately 0.5 µM. nih.gov This compound was effective against both laboratory and clinical isolates of HCMV, including some strains resistant to the standard drug ganciclovir (B1264) (DHPG). nih.govnih.gov The mechanism of action for T01132 appears to differ from traditional nucleoside analogs, as it is most effective when added within the first 24 hours of infection. nih.gov
Another study reported on a hydroxyalkenyl derivative, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione , which displayed significant in vitro activity against HCMV. nih.gov This compound also showed potent activity against DHPG-resistant virus strains, with the exception of a strain with a specific gene mutation. nih.gov These findings highlight the potential of thiazolo[5,4-d]pyrimidine derivatives as a source for novel anti-HCMV therapeutics. nih.govsci-hub.se
Neuropharmacological and Central Nervous System Activities
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been investigated for their effects on the central nervous system (CNS), with a particular focus on their potential as antagonists for adenosine receptors and corticotropin-releasing factor (CRF) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders. nih.govmdpi.comgoogle.com
Several 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and shown to have high affinity for human A1 and A2A adenosine receptors. nih.gov One such derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (18) , was evaluated in animal models of depression and demonstrated antidepressant-like effects comparable to the reference drug amitriptyline. nih.gov The pursuit of novel adenosine receptor antagonists within the thiazolo[5,4-d]pyrimidine series has been a significant area of research. nih.govmdpi.com
In the context of stress-related disorders, novel thiazolo[4,5-d]pyrimidine derivatives have been designed and evaluated as corticotropin-releasing factor (CRF) receptor antagonists. mdpi.com Four compounds from this series (2, 5, 20, and 21 ) exhibited binding affinities superior to the reference antagonist, antalarmin. mdpi.com These compounds are being explored as potential treatments for conditions like anxiety, depression, and congenital adrenal hyperplasia. mdpi.com The potential of thiazolo[5,4-d]pyrimidine derivatives as CX3CR1 receptor antagonists for treating neurodegenerative disorders has also been noted. google.com
Adenosine Receptor (AR) Ligand Interactions (e.g., A1, A2A, A2B, A3 Antagonism/Inverse Agonism)
The thiazolo[5,4-d]pyrimidine nucleus is a recognized pharmacophore for adenosine receptor (AR) antagonists. mdpi.comunifi.it These receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors that are widely distributed throughout the human body and are involved in numerous physiological processes. mdpi.comgoogle.com The A1 and A3 subtypes are primarily coupled to inhibitory G-proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A2A and A2B subtypes stimulate adenylyl cyclase, increasing cAMP levels. google.comunife.it
Extensive research has focused on synthesizing and evaluating thiazolo[5,4-d]pyrimidine derivatives for their affinity and potency at these receptor subtypes. mdpi.comnih.govunicam.it Structural modifications at the 2, 5, and 7-positions of the bicyclic scaffold have been shown to significantly modulate the affinity and selectivity of these compounds for the different AR subtypes. unicam.it
For instance, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were found to exhibit nanomolar and subnanomolar binding affinities for the human A1 and A2A adenosine receptors. mdpi.comnih.gov In particular, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (compound 18) demonstrated high affinity with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A. mdpi.comnih.gov Functional studies revealed that many of these compounds act as potent A1/A2A antagonists or inverse agonists. nih.gov For example, compound 18 was identified as a potent hA1 AR antagonist with an IC50 value of 360 ± 115 nM and an even more potent hA2A AR antagonist with an IC50 of 14 nM. mdpi.com
Another study on 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones identified compounds with good to high affinity and selectivity for the human A3 adenosine receptor. nih.gov The compound 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one (compound 4) was the most potent and selective ligand in this series, with a Ki value of 18 nM for the hA3 AR. nih.gov
Conversely, many thiazolo[5,4-d]pyrimidine derivatives have shown low or no activity at the hA2B AR subtype. unicam.it The affinity and selectivity profile of these derivatives highlights the tunability of the thiazolo[5,4-d]pyrimidine scaffold for developing specific adenosine receptor ligands. unicam.itnih.gov
Table 1: Adenosine Receptor (AR) Ligand Interactions of Selected Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Target Receptor(s) | Activity | Ki (nM) | IC50 (nM) | Source(s) |
|---|---|---|---|---|---|
| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (18) | hA1, hA2A | Antagonist | hA1: 1.9, hA2A: 0.06 | hA1: 360, hA2A: 14 | mdpi.comnih.gov |
| 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one (4) | hA3 | Antagonist | 18 | - | nih.gov |
| 5-((2-methoxyphenyl) methylamino)-2-phenyl-thiazolo[5,4-d]pyrimidin-7-amine (3) | hA1, hA2A | Antagonist/Inverse Agonist | hA1: 10.2, hA2A: 4.72 | hA1: 13.4, hA2A: 5.34 | nih.gov |
Research into Anti-Parkinson's Disease Potential
The antagonism of adenosine A2A receptors has been identified as a promising therapeutic strategy for Parkinson's disease (PD). unifi.it A2A receptor antagonists have been shown to improve motor dysfunction in preclinical animal models of PD. mdpi.comunifi.it The thiazolo[5,4-d]pyrimidine series, as potent A1/A2A AR dual antagonists, has been investigated for its potential in this area. mdpi.comunifi.it The neuroprotective effects are primarily attributed to A2A AR antagonism, while A1 AR antagonism may contribute to enhanced cognitive functions. mdpi.comunifi.it
A series of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine-2(3H)-thiones were synthesized and evaluated for their anti-Parkinsonian activity in mice. nih.gov All the tested compounds showed activity against haloperidol-induced catalepsy, a model used to screen for anti-Parkinsonian drugs. nih.gov The compound with a propyl group at the 3-position of the thiazolotriazolopyrimidine nucleus was the most active in this series. nih.gov These findings suggest that thiazolo[5,4-d]pyrimidine derivatives hold promise as potential therapeutic agents for Parkinson's disease.
Evaluation of Antidepressant Effects in Animal Models
The adenosine system has also been implicated in the pathophysiology of depression. mdpi.comresearchgate.net Both selective A1 and A2A AR antagonists have demonstrated antidepressant-like activity in animal models such as the forced swimming test (FST) and tail suspension test (TST). unifi.it
A notable example from the thiazolo[5,4-d]pyrimidine class is the dual A1/A2A AR antagonist, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (compound 18). mdpi.comnih.gov This compound was evaluated for its antidepressant-like effects in mice using the FST, TST, and the sucrose (B13894) preference test (SPT). mdpi.comnih.govresearchgate.net The results showed that this derivative exhibited an antidepressant effect comparable to the reference drug amitriptyline, indicating the potential of dual A1/A2A AR antagonists from the thiazolo[5,4-d]pyrimidine scaffold in the treatment of depression. mdpi.comnih.govresearchgate.net
Immunomodulatory Properties
The adenosine pathway plays a crucial role in regulating immune responses. googleapis.comnih.gov Specifically, the activation of A2A and A2B receptors is known to suppress the effector functions of many immune cells, leading to immunosuppression. google.com This has significant implications for cancer immunotherapy, where overcoming tumor-induced immunosuppression is a key goal. nih.gov
Thiazolo[5,4-d]pyrimidine derivatives have been investigated for their immunomodulatory properties, particularly as antagonists of adenosine receptors to counteract immunosuppression. googleapis.com For instance, some derivatives have been explored for their potential as anti-inflammatory agents. googleapis.com Furthermore, the thiazole ring, a core component of this scaffold, is found in molecules with known immunomodulatory effects. mdpi.com
Other Reported Biological Activities
Beyond their interactions with adenosine receptors, thiazolo[5,4-d]pyrimidine derivatives have been reported to exhibit a range of other biological activities.
Acetylcholinesterase Inhibition: Several studies have explored thiazolo[3,2-a]pyrimidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. acs.orgresearchgate.netnih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov For example, a series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives were designed and synthesized, with many showing inhibitory activity against human AChE. nih.gov Another study on pyrido[1,2-a]thiazolo[5,4-d]pyrimidinone derivatives identified a compound (7o) with potent AChE inhibitory activity (IC50 = 1.67 µM). researchgate.net
DNA Gyrase B Inhibition: The thiazolo[5,4-b]pyridine scaffold, which is structurally similar to thiazolo[4,5-d]pyrimidine, has been identified as an inhibitor of DNA gyrase B. mdpi.comresearchgate.net This enzyme is essential for bacterial DNA replication, making it an attractive target for antibacterial agents.
Glucokinase Activation: Thiazolo[5,4-b]pyridine analogues have also been reported as activators of glucokinase. mdpi.comresearchgate.net Glucokinase plays a key role in glucose metabolism, and its activation is a potential therapeutic approach for type 2 diabetes.
HGPRT Inhibition: Thiazolo[5,4-d]pyrimidine derivatives have been evaluated as potential inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme involved in the purine (B94841) salvage pathway. mdpi.com
Table 2: Other Reported Biological Activities of Thiazolo[5,4-d]pyrimidine Derivatives
| Biological Activity | Derivative Class | Key Findings | Source(s) |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Pyrido[1,2-a]thiazolo[5,4-d]pyrimidinones | Compound 7o showed an IC50 of 1.67 µM against AChE. | researchgate.net |
| DNA Gyrase B Inhibition | Thiazolo[5,4-b]pyridines | Identified as inhibitors of DNA gyrase B. | mdpi.comresearchgate.net |
| Glucokinase Activation | Thiazolo[5,4-b]pyridines | Reported as activators of glucokinase. | mdpi.comresearchgate.net |
| HGPRT Inhibition | Thiazolo[5,4-d]pyrimidines | Investigated as potential inhibitors of HGPRT. | mdpi.com |
Structure Activity Relationship Sar Studies and Rational Drug Design of Thiazolo 5,4 D Pyrimidin 7 Ol Derivatives
Correlation Between Chemical Structure and Biological Activity
The biological activity of thiazolo[5,4-d]pyrimidine (B3050601) derivatives is intricately linked to the nature and position of various substituents on the bicyclic core. Researchers have systematically modified the scaffold to understand these relationships and enhance the pharmacological profiles of these compounds.
Influence of Substituent Nature and Position on Pharmacological Profiles
The affinity and selectivity of thiazolo[5,4-d]pyrimidine derivatives can be finely tuned by altering the substituents at positions 2, 5, and 7 of the bicyclic scaffold. unicam.it
For instance, in the pursuit of adenosine (B11128) receptor antagonists, the substitution at the 7-position is critical. The replacement of a 7-oxo group with a 7-amino group has been shown to significantly alter the affinity and selectivity for adenosine receptor subtypes. unicam.it Further exploration of the 7-amino-thiazolo[5,4-d]pyrimidine series has revealed that the nature of the substituent at position 2 and 5 can modulate the affinity for A1 and A2A adenosine receptors. nih.gov For example, the presence of an unsubstituted phenyl, a furan-2-yl, or a 5-methyl-furan-2-yl ring at position 5 often leads to high affinity for both A1 and A2A adenosine receptors, irrespective of the substituent at position 2. nih.gov
In the context of anticancer activity, a series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects. rsc.orgnih.gov One notable compound from these studies, compound 7i , demonstrated potent inhibition against human gastric cancer cells (MGC-803 and HGC-27) with IC50 values of 4.64 and 5.07 μM, respectively. rsc.org This highlights the potential of the thiazolo[5,4-d]pyrimidine scaffold in designing new anticancer agents. nih.gov Another study identified compound 22 which exhibited good antiproliferative activity against HGC-27 with an IC50 value of 1.22 μM and showed low toxicity against normal cells. nih.gov
The following table summarizes the antiproliferative activity of selected thiazolo[5,4-d]pyrimidine derivatives.
| Compound | Target Cell Line | IC50 (μM) |
| 7i | MGC-803 | 4.64 rsc.org |
| 7i | HGC-27 | 5.07 rsc.org |
| 22 | HGC-27 | 1.22 nih.gov |
Role of Hydrophobic, Electronic, and Steric Effects in Activity Modulation
The modulation of biological activity in thiazolo[5,4-d]pyrimidine derivatives is governed by a combination of hydrophobic, electronic, and steric effects of the substituents. For example, in a series of thiazolo[5,4-f]quinazolin-9(8H)-ones, it was observed that the nature of substituents at the N8 position influenced the inhibitory activity against several kinases. The presence of bulky aromatic substituents at this position led to a decrease in affinity, suggesting a steric hindrance effect. mdpi.com Conversely, smaller cyclic alkyl groups at the same position maintained good to very good affinity, indicating that the size and shape of the substituent are critical. mdpi.com
In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on a thiazolo[5,4-d]pyrimidine scaffold, the para-substitution on a phenyl ring was found to be crucial for activity. researchgate.net This suggests that the electronic properties and the position of the substituent play a significant role in the interaction with the binding site. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, thereby affecting its binding affinity.
Molecular Recognition and Ligand-Target Interactions
Understanding how these derivatives bind to their biological targets at a molecular level is crucial for rational drug design. Computational methods, particularly molecular docking, have been instrumental in this regard.
Computational Molecular Docking for Hypothetical Binding Mode Analysis
Molecular docking studies have been widely used to predict the binding modes of thiazolo[5,4-d]pyrimidine derivatives within the active sites of their target proteins. These computational analyses have often supported the in-vitro experimental results. nih.govnih.gov For instance, docking studies of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives into the human A1 and A2A adenosine receptors revealed that the thiazolo[5,4-d]pyrimidine scaffold is positioned between transmembrane helices, a key interaction for receptor antagonism. nih.gov
In another study focused on human adenosine A3 receptor antagonists, molecular docking was used to illustrate the hypothetical binding mode of 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones. nih.gov These studies provide valuable insights into the specific amino acid residues that interact with the ligands, guiding further structural modifications to enhance binding affinity and selectivity.
Elucidation of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For thiazolo[5,4-d]pyrimidine derivatives acting as adenosine receptor antagonists, key pharmacophoric features have been identified. The thiazolo[5,4-d]pyrimidine core itself is a fundamental feature, acting as a scaffold that correctly orients the substituents for optimal interaction with the receptor. acs.org
Specific pharmacophoric elements include:
A hydrogen bond acceptor/donor region: The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amino or oxo groups at position 7 can participate in hydrogen bonding with the target receptor.
Aromatic/hydrophobic regions: Aryl and heteroaryl substituents at positions 2 and 5 provide crucial hydrophobic and/or aromatic interactions within the binding pocket. The nature and substitution pattern of these rings are critical for modulating affinity and selectivity.
Scaffold Optimization and Lead Compound Development
The development of potent and selective drug candidates from the thiazolo[5,4-d]pyrimidine scaffold involves a process of iterative optimization. This process often begins with a lead compound identified through screening or initial SAR studies, which is then systematically modified to improve its pharmacological properties.
An example of scaffold optimization is the transition from 7-oxo- to 7-amino-thiazolo[5,4-d]pyrimidines in the quest for adenosine receptor antagonists. The 5-methyl-2-phenylthiazolo[5,4-d]pyrimidin-7-one was identified as a potent and selective human A3 adenosine receptor antagonist. unicam.it Subsequent replacement of the 7-oxo function with a 7-amino group led to a shift in selectivity, with the resulting compound showing good affinity for the A2A and A1 receptors. unicam.it This demonstrates how a single modification to the scaffold can dramatically alter the pharmacological profile.
Further optimization involves exploring the chemical space around the scaffold by introducing a variety of substituents. For example, based on the SAR of thieno[2,3-d]pyrimidines, the thiazolo[5,4-d]pyrimidine scaffold was explored for immunosuppressive properties, leading to the discovery of a new class of analogues with potent activity. acs.org This highlights the strategy of scaffold hopping, where a known active scaffold is replaced by a bioisosteric one to discover novel chemical entities with improved properties.
The development of compound 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) as a potent dual A1/A2A adenosine receptor antagonist with antidepressant-like activity is a testament to successful lead optimization. nih.gov This compound emerged from a series of modifications aimed at enhancing potency, with a Ki of 1.9 nM for the human A1 receptor and 0.06 nM for the human A2A receptor. nih.gov
The following table presents the binding affinities of selected lead compounds.
| Compound | Target | Ki (nM) |
| Compound 18 | hA1 AR | 1.9 nih.gov |
| Compound 18 | hA2A AR | 0.06 nih.gov |
| Compound 4 | hA3 AR | 18 nih.gov |
Strategies for Enhancing Potency and Selectivity
The potency and selectivity of thiazolo[5,4-d]pyrimidine derivatives can be finely tuned by strategic modifications at various positions of the bicyclic core, primarily at the C2, C5, and C7 positions.
Substitutions at C2 and C5 Positions for Adenosine Receptor Antagonism:
A significant body of research has focused on developing thiazolo[5,4-d]pyrimidine derivatives as antagonists for adenosine receptors (ARs), particularly the A1 and A2A subtypes, which are implicated in psychiatric and neurodegenerative diseases. nih.gov In this context, the parent thiazolo[5,4-d]pyrimidin-7-ol is typically converted to a 7-amino derivative, allowing for SAR exploration at the C2 and C5 positions.
Studies have shown that the affinity for A1 and A2A receptors is highly dependent on the nature of the substituents at these positions. nih.gov For instance, combining a furan-2-yl ring at C2 with an aryl or heteroaryl group at C5 has been a fruitful strategy. nih.gov Further optimization at the C2 position, often involving the introduction of substituted benzyl (B1604629) groups, has led to compounds with nanomolar and even subnanomolar binding affinities for both A1 and A2A receptors. nih.gov Molecular docking studies have supported these findings, illustrating how these substituents occupy key binding pockets in the receptors. nih.gov
One particularly potent dual A1/A2A antagonist, derivative 18 (see table of compounds), features a 2-(2-fluorobenzyl) group at C2 and a furan-2-yl group at C5, exhibiting Ki values of 1.9 nM and 0.06 nM for human A1 and A2A receptors, respectively. nih.gov The introduction of the fluorine atom is a common medicinal chemistry tactic to potentially enhance binding interactions and improve metabolic stability. The SAR data for this series highlights a delicate interplay between the substituents at both positions in achieving high potency. nih.gov
| Compound | R² Substituent (at C2) | R⁵ Substituent (at C5) | hA₁ Kᵢ (nM) | hA₂ₐ Kᵢ (nM) |
|---|---|---|---|---|
| Compound 9 | 2-Fluorobenzyl | Phenyl | 0.5 | 0.20 |
| Compound 18 | 2-Fluorobenzyl | Furan-2-yl | 1.9 | 0.06 |
| Compound 17 | Benzyl | Thiophen-2-yl | 0.5 | 0.29 |
| Compound 19 | 2-Fluorobenzyl | Thiophen-2-yl | 2.2 | 0.08 |
Substitutions at C5 and C7 for Kinase Inhibition:
The thiazolo[5,4-d]pyrimidine scaffold is also a key component of potent kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial player in tumor angiogenesis. nih.gov In this setting, the SAR strategy often involves maintaining a specific pharmacophore at the C2 position while elaborating a side chain from the C7-amino group to interact with the hinge region of the kinase ATP-binding site.
For example, a series of VEGFR-2 inhibitors was developed with a 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine core. nih.gov The key to their potency was the introduction of a substituted urea (B33335) moiety attached to the C7-amino group via a pyridine (B92270) linker. This design allows the thiazolopyrimidine core to anchor in the ATP binding pocket while the urea group forms additional hydrogen bonds, significantly enhancing inhibitory activity. nih.gov
Compound 3l from this series, which incorporates a 3,4-dimethylphenyl urea group, was identified as the most potent derivative, with an IC₅₀ of 1.65 µM against Human Umbilical Vein Endothelial Cells (HUVECs) and 98.5% inhibition of VEGFR-2 at a 50 µM concentration. nih.gov The SAR for these compounds demonstrated that electron-donating or lipophilic groups on the terminal phenyl ring of the urea moiety were favorable for activity. nih.gov
| Compound | Terminal Urea Substituent | HUVEC Inhibition IC₅₀ (µM) | VEGFR-2 Inhibition (%) @ 50 µM |
|---|---|---|---|
| Compound 3l | 3,4-Dimethylphenyl | 1.65 | 98.5 |
| Compound 3m | 4-Methoxyphenyl | 3.52 | N/A |
Approaches for Improving Drug-like Properties (e.g., ADME considerations in design)
Beyond enhancing potency and selectivity, a key aspect of rational drug design is the optimization of "drug-like" properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). For thiazolo[5,4-d]pyrimidine derivatives, several strategies are employed to improve their pharmacokinetic profiles.
Computational tools are frequently used to guide these modifications. For instance, the SwissADME web tool was used to predict the drug-likeness and ADME properties of the most potent compounds in the A2A antagonist series. mdpi.com Derivatives such as compounds 8 , 11 , and 19 were predicted to have good drug-likeness profiles, possessing characteristics favorable for oral bioavailability. mdpi.com These predictions consider parameters like lipophilicity (LogP), water solubility, and adherence to established guidelines for drug-likeness, such as Lipinski's Rule of Five.
Bioisosteric replacement is another fundamental strategy. The thiazolo[5,4-d]pyrimidine nucleus itself is a bioisostere of purine (B94841), a design choice intended to mimic the natural ligand while offering different physicochemical and metabolic properties. researchgate.netunife.it This principle is extended to the substituents; for example, replacing a phenyl ring with a heteroaromatic ring like furan (B31954) or thiophene (B33073) can modulate ADME properties such as solubility and metabolic stability while retaining or improving biological activity. nih.gov The strategic placement of fluorine atoms, as seen in compound 18 , can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. nih.gov
| Compound | Structure Description | Predicted Bioavailability Score | Drug-Likeness Profile |
|---|---|---|---|
| Compound 8 | N⁵-(2-(4-Benzylpiperazin-1-yl)ethyl) derivative | 0.55 | Good |
| Compound 11 | N⁵-(2-(4-Phenylpiperazin-1-yl)ethyl) derivative | 0.55 | Good |
| Compound 19 | 5-(4-(Furan-2-carbonyl)piperazin-1-yl) derivative | 0.55 | Good |
Computational and Theoretical Chemistry Applications in Thiazolo 5,4 D Pyrimidin 7 Ol Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of Thiazolo[5,4-d]pyrimidin-7-ol and its analogues. researchgate.netjchemrev.com These methods provide a detailed understanding of the molecule's electron distribution, which is fundamental to its chemical behavior and biological activity.
By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's ability to donate or accept electrons. researchgate.netresearchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity, indicating that charge transfer can readily occur within the molecule. researchgate.net This information is crucial for understanding how the compound might interact with biological targets.
Molecular Electrostatic Potential (MEP) mapping is another powerful technique used to visualize the charge distribution on the molecular surface. researchgate.net The MEP surface helps in identifying electrophilic and nucleophilic sites, which are regions prone to electrostatic interactions. researchgate.net This is particularly valuable for predicting how a ligand might bind to its receptor. researchgate.net
Theoretical calculations of vibrational frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. researchgate.net Furthermore, DFT can be used to calculate various thermodynamic parameters, providing insights into the stability and energetics of the molecule. jchemrev.com
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Significance in Drug Research |
| HOMO Energy | Indicates the molecule's electron-donating capability. Higher HOMO energy suggests a better electron donor. researchgate.net |
| LUMO Energy | Represents the molecule's electron-accepting ability. Lower LUMO energy indicates a better electron acceptor. researchgate.net |
| HOMO-LUMO Gap | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net |
| Dipole Moment | Influences the molecule's polarity and its interactions with polar solvents and biological receptors. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrostatic interactions with other molecules. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Receptor Binding Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives, particularly in the context of their interactions with biological macromolecules. These simulations model the movement of atoms and molecules over time, providing valuable information on conformational flexibility and the stability of ligand-receptor complexes.
MD simulations can reveal the preferred conformations of a molecule and the energy barriers between different conformational states. This is crucial for understanding how a ligand might adapt its shape to fit into a binding site. In a study on thiazolo-pyridopyrimidines, MD simulations were used to assess the stability of the ligand-protein complex, revealing a high level of stability for the most promising compound within the binding pocket of Cyclin-Dependent Kinase 6 (CDK6). nih.gov
These simulations can also elucidate the specific interactions that stabilize the binding of a thiazolo[5,4-d]pyrimidine (B3050601) derivative to its target receptor. By analyzing the trajectory of the simulation, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This detailed understanding of the binding mode is essential for structure-based drug design.
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based drug design methodologies are extensively used in the development of novel this compound analogues. nih.gov
Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing the structure-activity relationships (SAR) of a series of known active compounds, a pharmacophore model can be developed. bohrium.com This model defines the essential structural features required for biological activity. New molecules can then be designed to fit this pharmacophore. For instance, based on the SAR of previously synthesized 2,3-dihydrothiazolo[4,5-d]pyrimidine derivatives, new analogues were designed to optimize their inhibitory effects. bohrium.com
Structure-based drug design is utilized when the 3D structure of the target receptor is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This approach involves docking candidate molecules into the binding site of the receptor to predict their binding affinity and orientation. nih.gov Molecular docking studies have been instrumental in supporting the in vitro results of novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives as adenosine (B11128) receptor antagonists. nih.govresearchgate.net These studies can reveal key interactions, such as π-π stacking and polar interactions with specific amino acid residues in the binding cavity. nih.gov
In Silico Screening and Virtual Library Design for Novel Thiazolo[5,4-d]pyrimidine Analogues
In silico screening and the design of virtual libraries are powerful computational techniques used to explore vast chemical spaces and identify promising new Thiazolo[5,4-d]pyrimidine analogues. These methods allow for the rapid evaluation of large numbers of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.
Virtual screening involves computationally searching large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done using either ligand-based methods, such as searching for compounds that are similar to known active molecules, or structure-based methods, like docking large libraries of compounds into the receptor's binding site. For example, in silico evaluation of thiazolo-pyridopyrimidines led to the identification of several compounds with strong predicted interactions with Cyclin-Dependent Kinases (CDKs), which were then synthesized and confirmed to have cytotoxic effects. nih.gov
Virtual library design involves the creation of a focused collection of virtual compounds based on a specific chemical scaffold, such as the thiazolo[5,4-d]pyrimidine core. By systematically modifying the substituents at various positions on the scaffold, a diverse library of analogues can be generated and then computationally screened for desired properties. mdpi.com This approach allows for a more targeted exploration of the chemical space around a promising lead compound. The synthesis of a thiazolo-pyrimidinone derivative library was developed using a solid-phase synthesis method, demonstrating the feasibility of creating diverse compound collections for biological screening. mdpi.com
Furthermore, in silico predictions of physicochemical properties, such as those governed by Lipinski's rule of five, can be performed to assess the "drug-likeness" of designed analogues. bohrium.com This helps to ensure that the identified hits have a higher probability of being developed into successful drugs.
Future Perspectives and Emerging Research Avenues for Thiazolo 5,4 D Pyrimidin 7 Ol
Advancements in the Development of Targeted Therapeutic Agents
The inherent bioactivity of the thiazolo[5,4-d]pyrimidine (B3050601) nucleus has spurred extensive research into its derivatives as targeted therapeutic agents for a range of diseases. Future efforts are likely to build upon these foundations, aiming for enhanced potency, selectivity, and improved pharmacokinetic profiles.
One of the most promising areas of development is in oncology. Derivatives of thiazolo[5,4-d]pyrimidin-7-ol have demonstrated potent inhibitory activity against key targets in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. nih.gov As an illustration, compounds 3l and 3m have shown significant inhibitory effects on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, with IC50 values of 1.65 and 3.52 μM, respectively. nih.gov Notably, compound 3l also exhibited 98.5% inhibition of VEGFR-2, highlighting its potential as an anti-angiogenic agent. nih.gov Further research is anticipated to optimize these scaffolds to achieve even greater potency and selectivity for VEGFR-2, potentially leading to new treatments for a variety of solid tumors.
Another key area of focus is the development of modulators for adenosine (B11128) receptors. Thiazolo[5,4-d]pyrimidine derivatives have been successfully designed as antagonists for both the A1 and A2A adenosine receptors. nih.govnih.gov These receptors are implicated in a variety of physiological processes, including cardiovascular function, inflammation, and neurotransmission. The development of dual A1/A2A antagonists or selective antagonists for each subtype holds therapeutic promise for conditions such as Parkinson's disease, depression, and inflammatory disorders. For example, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have displayed nanomolar and even subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.gov Specifically, compound 18 in one study showed a Ki of 1.9 nM for the A1 receptor and a remarkable 0.06 nM for the A2A receptor. researchgate.netunifi.it
The anti-inflammatory potential of this scaffold is also a significant area of ongoing research. Certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. rsc.org For instance, compounds 7 and 9 from a synthesized series exhibited potent COX-2 inhibition with IC50 values of 0.36 µM and 0.29 µM, respectively, which is more potent than the standard drug indomethacin (B1671933) (IC50 = 2.60 µM). rsc.org Future work will likely focus on refining the structure of these derivatives to maximize COX-2 selectivity and minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Below is a table summarizing the targeted therapeutic potential of various this compound derivatives:
| Derivative Class | Target | Disease Indication | Key Findings |
| Urea-substituted thiazolo[5,4-d]pyrimidines | VEGFR-2 | Cancer | Compound 3l showed 98.5% VEGFR-2 inhibition and an IC50 of 1.65 μM against HUVEC. nih.gov |
| 7-Amino-thiazolo[5,4-d]pyrimidines | Adenosine A1/A2A Receptors | Neurological and Inflammatory Disorders | Compound 18 exhibited high affinity with Ki values of 1.9 nM (A1) and 0.06 nM (A2A). researchgate.netunifi.it |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | COX-2 | Inflammation | Compound 9 showed potent and selective COX-2 inhibition with an IC50 of 0.29 μM. rsc.org |
Exploration of Novel Biological Pathways and Disease Indications
The versatility of the thiazolo[5,4-d]pyrimidine scaffold suggests that its therapeutic potential extends beyond the currently explored biological pathways. Future research will likely uncover novel mechanisms of action and, consequently, new disease indications for derivatives of this compound.
The established activity of these compounds against targets like VEGFR-2 and adenosine receptors opens doors to investigating their roles in related signaling cascades. For example, the inhibition of VEGFR-2 not only impacts angiogenesis but also has implications for lymphangiogenesis and vascular permeability, suggesting potential applications in diseases characterized by aberrant vessel formation beyond cancer, such as certain ocular and inflammatory conditions.
The modulation of adenosine receptors by thiazolo[5,4-d]pyrimidine derivatives points towards their potential use in a broader range of neurological and psychiatric disorders. Given the role of adenosine in sleep regulation, pain perception, and mood, these compounds could be investigated for their efficacy in treating insomnia, chronic pain, and anxiety disorders. The antidepressant-like effects observed in animal models with some derivatives further support this line of inquiry. nih.gov
Furthermore, the structural similarity of thiazolo[5,4-d]pyrimidines to purines suggests that they may interact with a wide array of purinergic receptors and enzymes involved in nucleic acid metabolism. tandfonline.com This opens up the possibility of discovering entirely new biological targets and therapeutic applications. For instance, their potential as inhibitors of kinases other than VEGFR-2, such as phosphoinositide 3-kinases (PI3Ks), has already been identified, with some derivatives showing potent inhibitory activity. mdpi.com The PI3K signaling pathway is crucial in cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The table below outlines potential future research directions based on the known biological activities of thiazolo[5,4-d]pyrimidine derivatives:
| Known Biological Activity | Potential Novel Pathway Exploration | Potential New Disease Indications |
| VEGFR-2 Inhibition | Lymphangiogenesis, Vascular Permeability | Macular Degeneration, Diabetic Retinopathy |
| Adenosine Receptor Antagonism | Sleep Regulation, Nociception | Insomnia, Chronic Pain Syndromes, Anxiety |
| PI3K Inhibition | Cell Metabolism, Autophagy | Metabolic Disorders, Neurodegenerative Diseases |
| Anti-inflammatory (COX-2) | Resolution of Inflammation | Fibrotic Diseases, Autoimmune Disorders |
Integration of High-Throughput Screening and Combinatorial Chemistry
The discovery of novel and potent this compound derivatives will be significantly accelerated by the continued integration of high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the drug discovery process.
Combinatorial chemistry approaches, particularly solid-phase synthesis, have been successfully employed to generate diverse libraries of thiazolo[5,4-d]pyrimidine derivatives. mdpi.comnih.govacs.org This methodology allows for the systematic modification of the core scaffold at multiple positions, leading to a vast chemical space for exploration. For example, a solid-phase synthesis method has been developed to create a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives with three points of diversity, resulting in 57 compounds with high yields. mdpi.com
HTS platforms are then utilized to screen these compound libraries against a wide range of biological targets. This enables the rapid identification of "hit" compounds with desired biological activity. kuleuven.be The identified hits can then be further optimized through structure-activity relationship (SAR) studies to improve their potency and selectivity. For instance, HTS has been instrumental in identifying thiazolo[5,4-d]pyrimidine derivatives as potent TRPV1 antagonists, which are promising candidates for the treatment of pain. researchgate.net
The synergy between combinatorial chemistry and HTS is a powerful engine for drug discovery. The ability to generate and screen large numbers of diverse compounds in a short period allows for the exploration of a wider range of biological targets and the identification of novel therapeutic agents that might be missed by more traditional approaches.
The following table illustrates the application of these integrated technologies in the development of thiazolo[5,4-d]pyrimidine-based therapeutics:
| Technology | Application in Thiazolo[5,4-d]pyrimidine Research | Example |
| Combinatorial Chemistry | Generation of diverse compound libraries. | Solid-phase synthesis of a 57-member thiazolo[4,5-d]pyrimidin-7(6H)-one library. mdpi.com |
| High-Throughput Screening (HTS) | Rapid evaluation of compound libraries against biological targets. | Identification of thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. researchgate.net |
| Structure-Activity Relationship (SAR) Studies | Optimization of hit compounds to improve potency and selectivity. | SAR studies on 2,7-diamino-thiazolo[5,4-d]pyrimidines to identify potent TRPV1 antagonists. researchgate.net |
Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The continued development of innovative synthetic methodologies is crucial for the efficient and selective preparation of novel this compound derivatives. Advances in synthetic chemistry will not only facilitate the synthesis of more complex and diverse compound libraries but also enable the large-scale production of promising drug candidates in a more sustainable and cost-effective manner.
One significant area of innovation is the use of microwave-assisted synthesis. ijamtes.orgd-nb.infomdpi.com This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while also improving reaction yields and purity. mdpi.com For example, the synthesis of certain thiazolopyrimidine derivatives under microwave irradiation has been shown to increase yields by 17-23% compared to conventional heating methods. mdpi.com This efficiency is particularly valuable for the rapid generation of compound libraries for HTS.
Solid-phase synthesis has also emerged as a powerful tool for the combinatorial synthesis of thiazolo[5,4-d]pyrimidine libraries. mdpi.comnih.govacs.org By anchoring the starting material to a solid support, reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and allowing for the automation of the synthetic sequence. This methodology has been successfully used to prepare libraries of 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives. nih.govacs.org
Furthermore, the development of novel catalytic systems and multi-component reactions is expanding the synthetic toolbox for accessing this scaffold. Palladium-catalyzed coupling reactions, for instance, have been utilized for the formation of various thiazolopyrimidine isomers. tandfonline.com Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, offer a highly atom-economical and efficient approach to synthesizing these heterocyclic systems.
The table below highlights some of the innovative synthetic methodologies being applied to the synthesis of thiazolo[5,4-d]pyrimidine derivatives:
| Synthetic Methodology | Advantages | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher purity. | Synthesis of polyfused pyrimidines with 17-23% increased yield. mdpi.com |
| Solid-Phase Synthesis | Amenable to automation, simplified purification, ideal for library synthesis. | Preparation of a library of 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-diones. nih.govacs.org |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to complexity. | One-pot synthesis of highly substituted 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org |
| Palladium-Catalyzed Coupling | Formation of diverse C-C and C-N bonds. | Synthesis of various isomeric forms of thiazolopyrimidines. tandfonline.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolo[5,4-d]pyrimidin-7-ol derivatives, and what reaction conditions optimize yield?
- Methodological Answer : this compound derivatives are synthesized via cyclization of 5-amino-4-carboxamide (or carboxylate) thiazoles with orthoesters (e.g., triethyl orthoformate) in refluxing acetonitrile, catalyzed by acetic acid. This method yields 62–89% under 2–4 hours of reflux . Alternative approaches include formamide-mediated cyclization or ethyl chloroformate/DMF systems, which enhance regioselectivity for substituted derivatives . Key factors for optimization include solvent choice (polar aprotic solvents like acetonitrile), acid catalysis, and controlled temperature to minimize side reactions.
Q. How is the structural characterization of this compound performed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, thiazolo[5,4-d]thiazole (a structurally analogous compound) was first resolved via single-crystal X-ray diffraction, revealing bond angles, ring planarity, and sulfur/nitrogen coordination . Complementary techniques include H/C NMR to confirm substitution patterns and mass spectrometry (e.g., EPA/NIH spectral database) for molecular weight validation .
Q. What are the primary applications of this compound in heterocyclic chemistry?
- Methodological Answer : The compound serves as a scaffold for synthesizing fused heterocycles like thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, which are explored for biological activity. Reactions involve hydrazine derivatives or heterocyclic amines under nucleophilic substitution conditions . Mechanistic studies emphasize the role of electron-withdrawing groups (e.g., chloro, methyl) in directing regioselectivity during cyclization .
Advanced Research Questions
Q. How can computational methods like QSAR modeling guide the design of bioactive this compound derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., logP, HOMO-LUMO gaps) to predict pharmacological properties. For example, derivatives with 5-methyl or 7-chloro substitutions show enhanced xanthine oxidase (XO) inhibition, validated by in silico docking and ADMET profiling . Tools like Gaussian or COSMO-RS calculate charge distribution and solubility, aiding in rational drug design .
Q. What strategies improve the electronic properties of this compound-based semiconductors for organic electronics?
- Methodological Answer : Incorporating this compound into conjugated polymers (e.g., thiazolo[5,4-d]thiazole-based polymers) enhances charge mobility. Environmental synthesis methods, such as ambient-temperature Suzuki coupling, reduce defects and improve π-π stacking. Substituents like pyridyl or dodecylthiophene optimize bandgap (1.5–2.5 eV) and hole-transport properties for perovskite solar cells .
Q. How are this compound derivatives utilized in metal-organic frameworks (MOFs) for environmental sensing?
- Methodological Answer : Ligands like 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) coordinate with Cd or Zn to form luminescent MOFs. These MOFs detect environmental contaminants (e.g., Cr, nitroaromatics) via fluorescence quenching. The thiazolo ring’s rigidity and π-conjugation enable selective binding, with detection limits as low as 10 M .
Q. What analytical challenges arise in resolving reaction intermediates during this compound synthesis?
- Methodological Answer : Intermediates like 5-hydrazinyl-7-methyl[1,3]thiazolo[5,4-d]pyrimidines are prone to oxidation or dimerization. Real-time monitoring via TLC or HPLC-MS ensures intermediate stability . For unstable species, low-temperature NMR (−40°C) or in situ IR spectroscopy tracks transient intermediates, while DFT calculations predict their stability .
Contradictions and Validation
- Synthesis Yields : While reports 62–89% yields for cyclization with orthoesters, notes single-step methods with variable purity (e.g., 70–85%). Researchers must validate purity via column chromatography or recrystallization .
- Biological Activity : Derivatives like 7-chloro-N-(2,6-dimethylphenyl)amine show conflicting activity profiles in TRPV1 antagonism vs. XO inhibition, necessitating target-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
